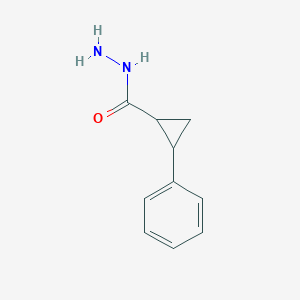
Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate (DFPDC) is a chemical compound that has been extensively studied for its potential applications in various fields of science. DFPDC is a pyrazole derivative, which has two ester groups attached to it. Its chemical formula is C11H14FNO4, and its molecular weight is 243.23 g/mol.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antitumor, anticonvulsant, and analgesic activities. Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has also been evaluated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been investigated for its potential use as a ligand for the development of new catalysts.
Wirkmechanismus
The mechanism of action of Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are known mediators of inflammation and pain.
Biochemical and Physiological Effects:
Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been found to exhibit antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anticonvulsant and analgesic activities. Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been evaluated for its potential use as a fluorescent probe for the detection of metal ions, and it has been found to exhibit high selectivity and sensitivity towards copper ions.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is commercially available. Additionally, Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various types of experiments. However, Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate also has some limitations. It is a relatively new compound, and its mechanism of action is not well understood. Additionally, Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has not been extensively studied for its potential toxicity, and more research is needed in this area.
Zukünftige Richtungen
There are several future directions for research on Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate. One potential area of research is the development of new derivatives of Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate with improved biological activities. Additionally, more research is needed to better understand the mechanism of action of Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate and its potential toxicity. Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate may also have potential applications in the development of new catalysts for organic synthesis. Finally, Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate may have potential applications in the development of new fluorescent probes for the detection of metal ions.
Synthesemethoden
Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate can be synthesized by a multistep reaction from commercially available starting materials. The synthesis method involves the reaction of 3-fluoropropylamine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained by esterification of the resulting pyrazole carboxylic acid with methanol and dimethyl sulfate.
Eigenschaften
IUPAC Name |
dimethyl 1-(3-fluoropropyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4/c1-16-9(14)7-6-8(10(15)17-2)13(12-7)5-3-4-11/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKMQFWTVYQMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CCCF)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2532656.png)
![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2532657.png)
![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2532658.png)

![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide](/img/structure/B2532661.png)



![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B2532668.png)


![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2532673.png)